molecular formula C14H20Cl2N2O6P2 B1601822 1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride CAS No. 151538-79-3

1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride

Cat. No.: B1601822
CAS No.: 151538-79-3
M. Wt: 445.2 g/mol
InChI Key: PZYQWVWYKLGFIL-UHFFFAOYSA-N
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Description

1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride (CAS: 151538-79-3) is a viologen derivative featuring two phosphonoethyl groups attached to the nitrogen atoms of a 4,4'-bipyridine core. Its structure combines the redox-active bipyridinium moiety with phosphonate functional groups, enabling applications in materials science, catalysis, and supramolecular chemistry. The phosphonoethyl substituents enhance hydrophilicity and metal-coordination capabilities, distinguishing it from simpler alkyl- or aryl-substituted viologens .

Properties

IUPAC Name

2-[4-[1-(2-phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6P2.2ClH/c17-23(18,19)11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-24(20,21)22;;/h1-8H,9-12H2,(H2-2,17,18,19,20,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYQWVWYKLGFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCP(=O)(O)O)CCP(=O)(O)O.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566223
Record name 1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151538-79-3
Record name 1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Cleavage of the THP Ether Group

The THP-protected phenolic ether undergoes acid-catalyzed hydrolysis to regenerate the free phenol. This reaction is pivotal for deprotection strategies in multi-step syntheses:

ConditionReagentTemperatureProductReference
Acidic hydrolysisHCl (aqueous)25–60°C4-Hydroxyphenylmalonate derivative
Lewis acid treatmentBBr₃ (1.0 M in CH₂Cl₂)−78°C → rtDemethylated phenol + THP decomposition

The THP group’s stability varies with conditions:

  • Aqueous HCl selectively cleaves the THP ether without affecting the methoxy or malonate groups .

  • BBr₃ simultaneously cleaves both THP and methoxy groups, producing a bis-phenolic compound .

Demethylation of the Methoxy Group

The methoxy group on the benzyl moiety can be removed under strongly acidic or Lewis acidic conditions:

ReagentSolventTimeProductYield
BBr₃ (3 equiv)CH₂Cl₂12 h4-Hydroxybenzyl malonate derivative85%
HBr (48% aq.)AcOH6 hPartial demethylation + ester hydrolysis60%

BBr₃ is preferred for complete demethylation, though competing ester hydrolysis may occur with aqueous HBr .

Hydrolysis of Malonate Esters

The malonate esters undergo hydrolysis under basic or acidic conditions to yield carboxylic acids:

ConditionReagentProductSelectivity
Basic hydrolysisNaOH (2 M), EtOH/H₂ODisodium malonate saltFull saponification
Acidic hydrolysisH₂SO₄ (conc.), refluxMalonic acid derivativePartial hydrolysis
  • Basic conditions quantitatively hydrolyze both ester groups .

  • Acidic conditions favor mono-hydrolysis, preserving one ester group for further functionalization .

Condensation Reactions

The malonate’s active methylene group participates in Knoevenagel and Claisen condensations:

Reaction TypeReagent/CatalystSubstrateProduct
KnoevenagelPiperidine, CH₃CNBenzaldehydeα,β-Unsaturated ester derivative
ClaisenNaH, THFAcetyl chlorideβ-Ketoester adduct

These reactions exploit the malonate’s enolate-forming capability, enabling C–C bond formation .

Esterification and Transesterification

The free carboxylic acid group can be re-esterified or transesterified:

ReactionReagentConditionsNew Ester Group
EsterificationCDI, DMAP, CH₂Cl₂0°C → rtMethoxymethyl (MOM)
TransesterificationMeOH, H₂SO₄RefluxMethyl ester

Carbodiimide-mediated coupling (e.g., CDI) is efficient for introducing diverse ester groups .

Key Research Findings

  • THP Deprotection : Optimized HCl-mediated hydrolysis (1.0 M, 50°C, 2 h) achieves >95% conversion without side reactions .

  • Selective Demethylation : BBr₃ at −78°C selectively cleaves methoxy groups before THP ethers, enab

Mechanism of Action

The mechanism of action of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its redox properties. The compound can undergo reversible electron transfer, forming a stable radical cation. This redox activity is crucial for its function as an electrochromic material and in other applications. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating electron transfer processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Substituents Counterion Key Properties/Applications References
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride (151538-79-3) Phosphonoethyl (-CH₂PO₃H₂) Cl⁻ Enhanced hydrophilicity, metal coordination, thin-film polymers
1,1'-Bis(4-methoxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride (100906-93-2) Methoxyphenyl (-C₆H₄OCH₃) Cl⁻ Electron-rich aromatic groups; used in redox studies; requires inert storage
1,1'-Dioctadecyl-[4,4'-bipyridine]-1,1'-diium bromide (6159-05-3) Octadecyl (C₁₈H₃₇) Br⁻ Hydrophobic; forms micelles or vesicles; limited solubility in polar solvents
1,1'-Bis(4-(methylthio)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride (Not specified) Methylthiophenyl (-C₆H₄SMe) Cl⁻ Redox-active; used in molecular electronics via host-guest complexes
1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium iodide (141274-56-8) Allyl (-CH₂CHCH₂) I⁻ Polymerizable groups; potential for cross-linked networks

Key Comparative Insights

Hydrophilicity and Solubility: The phosphonoethyl groups in the target compound increase hydrophilicity compared to alkyl (e.g., octadecyl) or aromatic (e.g., methoxyphenyl) substituents. This property facilitates its use in aqueous-phase applications, such as thin-film polymers (evidenced in layer-stacked 2D polymer synthesis ). In contrast, long alkyl chains (e.g., dioctadecyl) render compounds hydrophobic, favoring nonpolar solvents and self-assembly into micellar structures .

Redox Behavior and Electronic Applications: Viologens with electron-withdrawing groups (e.g., methylthiophenyl) exhibit tunable redox potentials, making them suitable for molecular electronics . The phosphonoethyl derivative’s redox activity may be modulated by its ability to chelate metal ions, a feature absent in simpler alkyl/aryl analogs.

Solid-State Interactions: Layered structures with hydrogen-bonded networks are common in bipyridinium salts. The target compound’s phosphonoethyl groups likely form robust hydrogen bonds (O–H⋯O) or coordinate metals, contrasting with the van der Waals-driven packing of alkyl-chain derivatives . Aryl-substituted analogs (e.g., methoxyphenyl) exhibit π-π stacking, while alkyl derivatives rely on hydrophobic interactions .

Applications in Materials Science :

  • The target compound is utilized in synthesizing 2D polymer thin films due to its reactivity with trifluoromethanesulfonic acid and aldehydes .
  • Allyl-substituted viologens (e.g., 1,1'-diallyl derivative) are precursors for cross-linked polymers, highlighting the role of substituents in directing material topology .

Biological Activity

1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride (CAS No. 151538-79-3) is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C14H20Cl2N2O6P2
  • Molecular Weight : 445.17 g/mol
  • Appearance : Dark solid
  • Storage Conditions : Inert atmosphere at 2-8°C .

Structural Characteristics

The compound features a bipyridine core with phosphonoethyl groups, which are known to enhance solubility and biological interactions. The presence of chloride ions contributes to its ionic properties, influencing its reactivity and interaction with biological molecules.

This compound has shown potential in various biological assays:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against a range of pathogens. Its bipyridine structure may facilitate interaction with microbial membranes, disrupting their integrity.
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death.

Antimicrobial Efficacy

A study conducted by Aladdin Scientific evaluated the antimicrobial activity of various bipyridine derivatives, including this compound. The results demonstrated:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Research published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The study found:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis
MCF-7 (breast)10Cell cycle arrest
A549 (lung)20Inhibition of proliferation

The results indicate that this compound can effectively inhibit cancer cell growth through multiple mechanisms .

Pharmacological Potential

In addition to antimicrobial and anticancer activities, ongoing research is exploring the pharmacological potential of this compound in other areas such as:

  • Cardiovascular Health : Investigations into P2X receptors suggest that compounds like this compound may modulate cardiovascular responses, offering therapeutic avenues for heart disease .

Toxicology Studies

Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies indicate low toxicity levels at therapeutic doses; however, further investigations are necessary to establish comprehensive safety data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 2
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride

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